Apilimod mesylate
Overview
Description
Synthesis Analysis
Apilimod inhibits the synthesis of two lipids, PtdIns5P and PtdIns (3,5)P2, which are produced by the lipid kinase enzyme PIKfyve . The syntheses of these lipids are efficiently and similarly inhibited by apilimod in in vitro assays .Molecular Structure Analysis
The molecular formula of Apilimod mesylate is C25H34N6O8S2 . Its molecular weight is 610.700 .Chemical Reactions Analysis
Apilimod inhibits not only PtdIns (3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation . It also triggers a marked reduction of both lipids in the context of intact cells .Scientific Research Applications
Inflammatory Bowel Diseases
- Crohn's Disease Treatment : Apilimod mesylate was investigated for treating Crohn's disease due to its interleukin-12 and interleukin-23 inhibiting properties. However, it did not demonstrate efficacy over placebo in patients with active Crohn's Disease (Sands et al., 2010).
Rheumatoid Arthritis
- Rheumatoid Arthritis Clinical Trial : A phase IIa trial assessed the safety, tolerability, and efficacy of apilimod mesylate in patients with rheumatoid arthritis. The trial indicated a small reduction in Disease Activity Score but no significant improvement in clinical efficacy (Krausz et al., 2012).
Cancer Research
- B-cell Non-Hodgkin Lymphoma : Apilimod has shown selective cytotoxic activity in B-cell non-Hodgkin lymphoma, acting as a first-in-class PIKfyve kinase inhibitor. It disrupts lysosomal homeostasis, representing a novel approach to treat this cancer (Gayle et al., 2017).
COVID-19 Research
- SARS-CoV-2 Infection Prevention : Apilimod has been investigated for its role in preventing SARS-CoV-2 infection. It demonstrated synergistic effects when combined with TMPRSS2 protease inhibitors, suggesting potential as a COVID-19 treatment (Kreutzberger et al., 2021).
Psoriasis
- Treatment of Psoriasis : Apilimod's ability to suppress IL-12 and IL-23 synthesis showed potential in treating psoriasis. An open-label clinical study reported improvements in psoriasis symptoms with oral administration of apilimod (Wada et al., 2012).
Cardiology
- Cardiac Fibrotic Remodeling : Research suggests that Apilimod alters the TGFβ signaling pathway and can prevent cardiac fibrotic remodeling. This points to its potential application in treating heart failure-related conditions [(Cinato et al., 2021)](https://consensus.app/papers/apilimod-alters-tgfβ-signaling-pathway-prevents-cinato/42b8ad21f9a551efabb1f7c8312cf3e2/?utm_source=chatgpt).
Filoviral Infections
- Ebola and Marburg Virus Inhibition : Apilimod was found to block infections by Ebola and Marburg viruses in various cell types, acting as an entry inhibitor by affecting virus trafficking to endolysosomes (Nelson et al., 2017).
Immunodeficiency
- Common Variable Immunodeficiency : Apilimod has been developed for the potential treatment of common variable immunodeficiency, due to its ability to inhibit IL-12 and IL-23 production (Billich, 2007).
Autophagy and Cell Cycle
- Inhibition of Autophagy and Cell Cycle Arrest : Studies indicate that apilimod can arrest the cell cycle and mediate autophagy, showing potential in enhancing the production of therapeutic proteins in cell engineering (Lu et al., 2022).
Lysosome Homeostasis
- Impact on Lysosome Homeostasis : Apilimod's action as a PIKfyve inhibitor has been shown to arrest not only PtdIns(3,5)P2 but also PtdIns5P synthesis, affecting lysosome homeostasis and endomembrane structure (Sbrissa et al., 2018).
Safety And Hazards
properties
IUPAC Name |
methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJWNIKZLYZYSY-OKUPSQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apilimod mesylate | |
CAS RN |
870087-36-8 | |
Record name | Apilimod mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APILIMOD MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.